1-(3-Methyl-5,6,7,8-tetrahydroquinolin-8-yl)ethanone
Description
Properties
CAS No. |
62230-68-6 |
|---|---|
Molecular Formula |
C12H15NO |
Molecular Weight |
189.25 g/mol |
IUPAC Name |
1-(3-methyl-5,6,7,8-tetrahydroquinolin-8-yl)ethanone |
InChI |
InChI=1S/C12H15NO/c1-8-6-10-4-3-5-11(9(2)14)12(10)13-7-8/h6-7,11H,3-5H2,1-2H3 |
InChI Key |
YLDUUPUFFKQIDO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(CCC2)C(=O)C)N=C1 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(3-Methyl-5,6,7,8-tetrahydroquinolin-8-yl)ethanone typically involves the reaction of 3-methyl-5,6,7,8-tetrahydroquinoline with ethanoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(3-Methyl-5,6,7,8-tetrahydroquinolin-8-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the ethanone group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-Methyl-5,6,7,8-tetrahydroquinolin-8-yl)ethanone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studies have shown its potential as an antiproliferative agent against certain cancer cell lines.
Mechanism of Action
The mechanism of action of 1-(3-Methyl-5,6,7,8-tetrahydroquinolin-8-yl)ethanone involves its interaction with specific molecular targets and pathways. For instance, its antiproliferative activity is believed to be mediated through the induction of oxidative stress and disruption of cellular homeostasis, leading to apoptosis in cancer cells . The compound may also interact with enzymes and receptors involved in various biological processes, contributing to its diverse pharmacological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural and functional differences between 1-(3-Methyl-5,6,7,8-tetrahydroquinolin-8-yl)ethanone and analogous compounds:
Key Findings from Comparative Studies
Substituent Effects on Odor Profiles
- Ethyl vs. Methyl Groups : Ethyl-substituted analogues (e.g., versalide, CAS 88-29-9) exhibit stronger musk odors compared to methylated derivatives like the target compound. The bulkier ethyl group enhances hydrophobic interactions with olfactory receptors .
- Methylation Pattern : Hexamethyl derivatives (e.g., Musk Tonalid, CAS 21145-77-7) show superior stability and longevity in fragrances due to increased steric hindrance and reduced volatility .
Pharmacological Relevance
- Antibacterial Activity: Compounds like 1-(4-(quinolin-8-ylamino)phenyl)ethanone (C₁₇H₁₄N₂O) demonstrate potent antibacterial properties when modified via Claisen-Schmidt condensation to form chalcones . The target compound’s bioactivity remains understudied but is hypothesized to depend on its acetyl group’s electrophilicity .
Q & A
Q. What are the recommended synthetic routes for 1-(3-Methyl-5,6,7,8-tetrahydroquinolin-8-yl)ethanone, and how can reaction conditions be optimized?
The synthesis often involves cyclization of substituted quinolines or Friedel-Crafts acylation of tetrahydroquinoline derivatives. For example, analogs like 1-(3-Ethyl-5,6,7,8-tetrahydro-8,8-dimethyl-2-naphthalenyl)-ethanone (Musk #26) are synthesized via acetylation of tetralin precursors under acidic conditions . Optimization may include:
Q. How can researchers validate the purity and structural identity of this compound?
Use a combination of analytical techniques:
- NMR spectroscopy : Confirm hydrogen environment (e.g., methyl groups at δ 1.2–1.5 ppm, aromatic protons at δ 6.5–8.0 ppm).
- Mass spectrometry (MS) : Compare molecular ion peaks (e.g., m/z ≈ 215 for C₁₃H₁₇NO) with theoretical values .
- High-performance liquid chromatography (HPLC) : Monitor purity (>95%) using a C18 column and UV detection at 254 nm .
Q. What physicochemical properties (e.g., solubility, boiling point) are critical for experimental design?
Key properties include:
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in derivatives of this compound?
Single-crystal X-ray diffraction (e.g., using SHELXL ) provides atomic-level resolution:
- Sample preparation : Recrystallize from ethanol or DCM/hexane mixtures .
- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion .
- Refinement : Apply anisotropic displacement parameters for non-H atoms and riding models for H atoms. Reported R-factors <0.05 ensure accuracy .
Q. What computational methods predict the compound’s bioactivity or environmental fate?
- Molecular docking : Screen for receptor binding (e.g., olfactory receptors for musk analogs) using AutoDock Vina .
- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity .
- Environmental persistence : Use EPI Suite to estimate biodegradation half-lives based on structural fragments .
Q. How should researchers address contradictions in spectral or reactivity data across studies?
- Cross-validation : Compare NMR/MS data with published analogs (e.g., 1-(3-Ethyl-5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)ethanone ).
- Isotopic labeling : Trace reaction pathways (e.g., ¹³C-labeled acetyl groups) to confirm acylation sites .
- Control experiments : Replicate conditions from conflicting studies to isolate variables (e.g., solvent polarity, catalyst purity) .
Q. What strategies improve yield in multi-step syntheses involving sensitive intermediates?
- Protecting groups : Temporarily shield reactive amines or ketones (e.g., Boc for amines).
- Low-temperature reactions : Use dry ice/acetone baths (−78°C) to stabilize intermediates like nitro derivatives .
- Catalytic systems : Employ palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura couplings with boronic acids .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
